8-Hydroxy Mirtazapine-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
284.37 g/mol |
IUPAC Name |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/i1D3 |
InChI Key |
DAWYIZBOUQIVNX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Mechanisms of 8 Hydroxylation
Cytochrome P450 Enzyme System Involvement in 8-Hydroxymirtazapine Formation
The formation of 8-hydroxymirtazapine from its parent compound, mirtazapine (B1677164), is catalyzed by several isoforms of the cytochrome P450 enzyme system. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in identifying the specific enzymes involved and their relative contributions to this metabolic process. doi.orgdrugbank.com The main enzymes implicated in the 8-hydroxylation of mirtazapine are CYP2D6 and CYP1A2, with minor contributions from other isoforms like CYP3A4 and CYP2C9. doi.orgresearchgate.net
The CYP2D6 isoform is a key enzyme in the 8-hydroxylation of mirtazapine, particularly at lower, clinically relevant concentrations of the drug. doi.orgresearchgate.net Studies using recombinant CYP enzymes have predicted that CYP2D6 is responsible for approximately 65% of mirtazapine hydroxylation at a concentration of 2 μM, which is consistent with anticipated in vivo liver concentrations. doi.orgnih.gov However, the contribution of CYP2D6 is concentration-dependent, decreasing to about 20% at higher mirtazapine concentrations (250 μM). doi.orgnih.gov This suggests that at therapeutic doses, individuals with genetic variations in the CYP2D6 gene, which can lead to poor, extensive, or ultrarapid metabolizer phenotypes, may exhibit different pharmacokinetic profiles for mirtazapine and its 8-hydroxy metabolite. nih.govresearchgate.netresearchgate.netclinpgx.org
Chemical inhibition studies in human liver microsomes further support the significant role of CYP2D6. Quinidine, a selective inhibitor of CYP2D6, has been shown to be a more potent inhibitor of 8-hydroxymirtazapine formation at lower mirtazapine concentrations compared to inhibitors of other CYP isoforms. doi.org
The CYP1A2 isoform also plays a substantial role in the biotransformation of mirtazapine to 8-hydroxymirtazapine. doi.orgdrugbank.comresearchgate.net In contrast to CYP2D6, the contribution of CYP1A2 to this metabolic pathway increases with rising mirtazapine concentrations. doi.orgnih.gov At a low mirtazapine concentration of 2 μM, CYP1A2 is predicted to contribute about 30% to the 8-hydroxylation. This contribution rises to approximately 50% at a higher concentration of 250 μM. doi.orgnih.gov
This concentration-dependent interplay between CYP2D6 and CYP1A2 is further evidenced by chemical inhibition studies. At higher concentrations of mirtazapine (250 μM), α-naphthoflavone, an inhibitor of CYP1A2, more potently reduces the formation of 8-hydroxymirtazapine than quinidine. doi.org Factors that can influence the activity of CYP1A2, such as smoking, may therefore impact the metabolism of mirtazapine. nih.govresearchgate.net
| CYP Isoform | Contribution at 2 µM Mirtazapine | Contribution at 250 µM Mirtazapine |
|---|---|---|
| CYP2D6 | ~65% | ~20% |
| CYP1A2 | ~30% | ~50% |
| CYP3A4 | Minor | ~10-20% |
| CYP2C9 | Negligible | ~10% |
Quantitative Aspects of 8-Hydroxylation in In Vitro Systems
The kinetics of 8-hydroxymirtazapine formation in human liver microsomes have been characterized by determining the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). In a study involving four human livers, the mean Km value for mirtazapine 8-hydroxylation was found to be 136 (±44) μM. doi.org The mean Vmax was determined to be 0.46 (±0.30) nmol/mg of protein/min. doi.org These parameters provide a quantitative measure of the affinity of the metabolizing enzymes for mirtazapine and the maximum rate at which they can produce the 8-hydroxy metabolite.
| Parameter | Mean Value (± SD) |
|---|---|
| Km (µM) | 136 (±44) |
| Vmax (nmol/mg protein/min) | 0.46 (±0.30) |
| Metabolic Pathway | Relative Contribution |
|---|---|
| 8-Hydroxylation | ~55-60% |
| N-Demethylation | ~35% |
| N-Oxidation | ~10% |
Subsequent Phase II Metabolism: Glucuronidation of 8-Hydroxymirtazapine
Following the Phase I 8-hydroxylation of Mirtazapine, the resulting metabolite, 8-Hydroxymirtazapine, undergoes a significant Phase II metabolic transformation known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the metabolite, a reaction catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.govfrontiersin.org This conjugation reaction markedly increases the water solubility of the metabolite, thereby facilitating its elimination from the body, primarily through urine and bile. frontiersin.org
The clinical significance of this metabolic pathway is underscored by in vivo studies. Research in Japanese psychiatric patients revealed that the plasma concentration of 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G) was approximately 59.5 times higher than that of the unconjugated 8-Hydroxymirtazapine. This substantial difference highlights that glucuronidation is a major and efficient elimination pathway for this metabolite.
While the importance of glucuronidation in the clearance of 8-Hydroxymirtazapine is evident, the specific UGT isoforms responsible for this reaction are not yet fully elucidated in publicly available scientific literature. The UGT enzyme superfamily is diverse, with different isoforms exhibiting substrate specificity. nih.govnih.gov For the parent compound, Mirtazapine, studies have identified that UGT1A4 and UGT2B10 are involved in its N-glucuronidation. However, the glucuronidation of the 8-hydroxy metabolite occurs at the newly introduced hydroxyl group, a process known as O-glucuronidation, which may involve different UGT isoforms.
Further research utilizing in vitro systems, such as human liver microsomes and recombinant UGT enzymes, is necessary to precisely identify the specific UGT enzymes that catalyze the glucuronidation of 8-Hydroxymirtazapine. Pinpointing these enzymes would provide a more complete understanding of the metabolic profile of Mirtazapine and could have implications for predicting drug-drug interactions and understanding inter-individual variability in drug response.
Below is a summary of the key molecules involved in the metabolic pathway discussed:
| Compound Name | Abbreviation | Role |
| Mirtazapine | MIR | Parent Drug |
| 8-Hydroxymirtazapine | 8-OH-MIR | Phase I Metabolite |
| 8-Hydroxy-mirtazapine glucuronide | 8-OH-MIR-G | Phase II Metabolite |
| Uridine 5'-diphospho-glucuronosyltransferase | UGT | Enzyme catalyzing glucuronidation |
| UDP-glucuronic acid | UDPGA | Co-substrate for glucuronidation |
Analytical Methodologies for 8 Hydroxy Mirtazapine D3 in Research
Role of 8-Hydroxy Mirtazapine-d3 as a Stable Isotope Internal Standard
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. scispace.com this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, 8-Hydroxy Mirtazapine (B1677164). The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the endogenous analyte, allowing for its distinct detection by a mass spectrometer.
The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization. This co-elution and similar ionization efficiency mean that any variations or losses that occur during the analytical process will affect both the analyte and the internal standard proportionally. texilajournal.com By measuring the ratio of the analyte's signal to the known concentration of the internal standard, analysts can correct for matrix effects, which are a significant source of imprecision in quantitative analyses. clearsynth.com Matrix effects arise from co-eluting components in a sample that can suppress or enhance the ionization of the target analyte. The use of a deuterated internal standard like this compound helps to compensate for these effects, leading to more accurate and precise measurements. clearsynth.com
However, it is important to note that the deuterium isotope effect can sometimes lead to slight differences in retention time between the deuterated standard and the non-labeled analyte. scispace.com This can potentially result in differential ion suppression if the elution occurs in a region of changing matrix effects. myadlm.org Therefore, careful method development is crucial to ensure co-elution and minimize this risk.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS has become the preferred technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. scirp.org
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for both the identification and quantification of metabolites. thermofisher.com In the context of Mirtazapine research, LC-HRMS has been utilized to analyze its in vitro metabolites in human liver microsomes. nih.gov This technique provides accurate mass measurements, which allow for the determination of the elemental composition of an ion. thermofisher.com This capability is invaluable for identifying unknown metabolites and confirming the structure of known ones like 8-Hydroxy Mirtazapine. thermofisher.comnih.gov
HRMS offers high specificity, which is particularly beneficial when analyzing complex biological samples. thermofisher.com The ability to distinguish between isobaric interferences (compounds with the same nominal mass but different elemental compositions) is a key advantage of HRMS over lower-resolution mass spectrometers. thermofisher.com
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS)
Ultra-Performance Liquid Chromatography (UPLC) systems utilize smaller particle-sized columns to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, which provides high-resolution and accurate mass capabilities, the resulting UPLC-ESI-QTOFMS platform is a formidable tool for metabolomic studies.
In the analysis of Mirtazapine and its metabolites, UPLC-ESI-QTOFMS can provide detailed information on the mass and fragmentation patterns of compounds like 8-Hydroxy Mirtazapine. massbank.eu The high resolving power of the TOF analyzer allows for precise mass measurements, aiding in confident compound identification.
Optimization of Chromatographic and Mass Spectrometric Parameters for this compound
Optimizing both chromatographic and mass spectrometric parameters is essential to develop a robust and reliable analytical method. nih.govnih.gov
Chromatographic Optimization: This involves the selection of an appropriate column, mobile phase composition, flow rate, and column temperature to achieve good separation of the analyte from other matrix components and ensure a symmetric peak shape. scirp.org For instance, a C18 column is commonly used for the separation of Mirtazapine and its metabolites. scirp.orgnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and detection. scirp.orgnih.gov
Mass Spectrometric Optimization: Key parameters to optimize include the ionization source settings (e.g., spray voltage, gas flows), collision energy for fragmentation (in MS/MS), and detector settings. nih.govnih.govsemanticscholar.org The goal is to maximize the signal intensity of the analyte and internal standard while minimizing background noise. For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. nih.gov
Alternative Analytical Techniques (e.g., HPLC-Fluorescence) in Research
While LC-MS is a dominant technique, High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) offers a viable and sensitive alternative for the quantification of Mirtazapine and its metabolites, including 8-Hydroxy Mirtazapine. nih.govresearchgate.net Many fluorescent compounds can be detected at very low concentrations.
Several HPLC-FLD methods have been developed for the determination of Mirtazapine and its metabolites in human plasma. nih.govresearchgate.net These methods often involve a liquid-liquid or solid-phase extraction step to clean up the sample before injection into the HPLC system. nih.govresearchgate.net The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal for the compounds of interest. nih.govresearchgate.net
Method Validation for Research Applications (e.g., sensitivity, linearity, recovery)
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. gsconlinepress.com For research applications, key validation parameters include:
Sensitivity: This is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.govresearchgate.net
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. nih.govgsconlinepress.com
Recovery: This parameter assesses the efficiency of the extraction process by comparing the analyte signal in an extracted sample to the signal of a non-extracted standard of the same concentration. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. Both are assessed at multiple concentration levels. nih.govnih.gov
Below is a table summarizing typical validation parameters from various research studies on Mirtazapine and its metabolites.
| Parameter | HPLC-UV nih.gov | HPLC-Fluorescence nih.gov | LC-MS/MS nih.gov |
| Analyte(s) | Mirtazapine, N-desmethylmirtazapine | Mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine | Mirtazapine, 8-hydroxymirtazapine, N-desmethylmirtazapine |
| LLOQ | 0.52 ng/mL (MRP), 0.46 ng/mL (NDM) | 1 ng/mL (MRZ), 2 ng/mL (NDM & 8-OHM) | 1.25 ng/mL (for all enantiomers) |
| Linearity Range | 10 - 250 ng/mL | 1-500 ng/mL (MRZ & 8-OHM), 2-500 ng/mL (NDM) | 1.25-125 ng/mL |
| Recovery | 91.86% - 97.00% (MRP), 105.53% - 108.79% (NDM) | Not explicitly stated | 18.3% - 45.5% |
| Precision (RSD%) | < 3.4% (MRP), < 2.9% (NDM) | Not explicitly stated | < 11.9% |
| Accuracy (RE%) | -2.8% to 5.5% | Not explicitly stated | < 11.9% |
Applications of Deuterium Labeling in Drug Metabolism Research with 8 Hydroxy Mirtazapine D3
Stable Isotope Labeling in Preclinical Drug Disposition Studies
Stable isotope labeling is a fundamental technique in preclinical studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic. youtube.comnih.gov The use of a deuterated compound like 8-Hydroxy Mirtazapine-d3 provides a distinct mass signature that can be easily detected by mass spectrometry. bioone.org This labeling does not typically alter the compound's chemical properties, allowing it to mimic the behavior of the unlabeled (or "native") metabolite in a biological system.
In preclinical models, co-administration of a labeled and unlabeled drug or metabolite can help researchers understand complex metabolic pathways. nih.gov The deuterium (B1214612) atoms on this compound increase its mass-to-charge ratio (m/z) compared to the endogenous 8-Hydroxy Mirtazapine (B1677164). This mass difference enables mass spectrometry to simultaneously track both the administered compound and its metabolites, providing a clearer picture of metabolic conversion rates and routes without interference from naturally occurring compounds. bioone.org
Quantitative Bioanalysis in Non-Human Biological Matrices
One of the most critical applications of this compound is its use as an internal standard in the quantitative bioanalysis of non-human biological matrices, such as plasma, urine, and tissue homogenates from animal models. aptochem.com In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is essential for accurate quantification. tandfonline.com
An ideal internal standard co-elutes with the analyte and has similar ionization and extraction properties but a different mass. texilajournal.com this compound fits these criteria perfectly for the quantification of 8-Hydroxy Mirtazapine. It compensates for variations that can occur during sample preparation, injection, and ionization, leading to more robust and reliable data. aptochem.comclearsynth.com The known concentration of the deuterated standard allows for precise calculation of the concentration of the unlabeled metabolite in the sample. clearsynth.com
Table 1: Mass Spectrometry Properties for Bioanalysis
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference (d3 vs. native) |
|---|---|---|---|
| 8-Hydroxy Mirtazapine | C₁₇H₁₉N₃O | 281.1528 | N/A |
This interactive table highlights the mass difference that allows mass spectrometers to distinguish between the native metabolite and its deuterated internal standard.
Tracing Metabolic Pathways and Metabolite Fate in Research Models
Understanding how a drug is metabolized is crucial for predicting its efficacy and potential interactions. Deuterium-labeled compounds are invaluable for tracing these metabolic pathways. nih.govnih.gov When Mirtazapine is administered to a research model, it undergoes several biotransformations. The primary oxidative metabolites include 8-Hydroxymirtazapine, N-Desmethylmirtazapine, and Mirtazapine-N-oxide. doi.orgnih.gov
By using labeled precursors or by analyzing samples with labeled internal standards like this compound, researchers can confidently identify and quantify the formation of these metabolites. nih.gov The stable isotope label acts as a tracer, allowing scientists to follow the "fate" of the parent drug as it is converted into different chemical entities by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes such as CYP2D6, CYP1A2, and CYP3A4. doi.orgnih.govresearchgate.net This process helps to build a comprehensive metabolic map for the drug in a specific biological system. nih.gov
Table 2: Major Metabolic Pathways of Mirtazapine
| Pathway | Primary Enzyme(s) Involved | Resulting Metabolite |
|---|---|---|
| 8-hydroxylation | CYP2D6, CYP1A2 | 8-Hydroxymirtazapine |
| N-demethylation | CYP3A4, CYP1A2 | N-Desmethylmirtazapine |
This table outlines the key metabolic routes for Mirtazapine, which can be traced and quantified using stable isotope labeling techniques.
Distinguishing Xenobiotic Metabolites from Endogenous Compounds
A significant challenge in metabolomics and drug metabolism studies is distinguishing between drug-derived metabolites (xenobiotics) and naturally occurring (endogenous) molecules within a biological matrix. bioone.org Endogenous compounds can have similar masses or chromatographic retention times to the metabolites of interest, leading to analytical interference and inaccurate results.
Stable isotope labeling provides a definitive solution to this problem. nih.gov The unique mass signature of a deuterated compound like this compound creates a "mass doublet" with its unlabeled counterpart. acs.orgnih.gov Sophisticated data analysis software can then specifically search for these paired peaks, effectively filtering out signals from all other endogenous compounds in the sample. nih.govnih.gov This ensures that the detected and quantified signals are unequivocally from the xenobiotic metabolite, greatly enhancing the accuracy of metabolite identification. nih.gov
Considerations for Mass Balance Studies Using Stable Isotopes in Animal Models
Mass balance studies are conducted in animal models to determine the extent of a drug's absorption and the routes and rates of its elimination from the body. These studies aim to account for 100% of the administered dose. While traditionally performed with radiolabeled compounds (e.g., ¹⁴C), stable isotopes are increasingly used as a safer alternative. youtube.com
When using a deuterated compound in such studies, several factors must be considered. The stability of the deuterium label is paramount; the label must not exchange with protons from the surrounding environment (e.g., water) under physiological conditions, as this would lead to an underestimation of the drug's presence. The position of the label on the molecule is chosen carefully to minimize this risk. Additionally, researchers must consider the potential for the "isotope effect," where the heavier deuterium atom can slightly slow down the rate of metabolic reactions. While typically minor, this effect needs to be evaluated to ensure it does not significantly alter the drug's disposition profile compared to the unlabeled version. youtube.com
Preclinical Disposition and Pharmacokinetics of 8 Hydroxymirtazapine in Animal Models
Disposition Studies of Mirtazapine (B1677164) and its 8-Hydroxy Metabolite in Non-Human Species
Disposition studies in various animal models reveal significant species-dependent differences in the metabolism of mirtazapine to its 8-hydroxy metabolite. These studies are fundamental to understanding how different biological systems handle the parent compound and form subsequent metabolites.
In a pilot study involving Beagle dogs administered oral mirtazapine, 8-hydroxymirtazapine was a prominent metabolite. nih.gov The plasma concentrations of 8-hydroxymirtazapine were the highest recorded among the parent drug and its other main metabolite, demethylmirtazapine, and were detectable from 0.50 to 10 hours post-administration. nih.govresearchgate.net This indicates that 8-hydroxylation is a major metabolic pathway for mirtazapine in this species.
Pharmacokinetic investigations in healthy young cats also confirm the formation of 8-hydroxymirtazapine. nih.gov Following oral administration of mirtazapine, both 8-hydroxymirtazapine and its glucuronide conjugate were measured in the bloodstream, signifying that hydroxylation followed by conjugation is a relevant metabolic route in felines. nih.gov
Conversely, studies in other species show a markedly different disposition. In horses receiving oral mirtazapine, 8-hydroxymirtazapine was surprisingly undetected in plasma samples. researchgate.netfao.org Similarly, in Sprague-Dawley rats, 8-hydroxymirtazapine was either not detected or found only in trace amounts after both intravenous and oral administration of mirtazapine at various doses. nih.gov Even at a higher oral dose (10 mg/kg), where the parent drug and demethylmirtazapine were quantifiable, 8-hydroxymirtazapine remained below the limit of quantification. nih.gov
This variability underscores the importance of selecting appropriate animal models in preclinical research and highlights the diverse metabolic handling of mirtazapine across species.
Table 1: Detection of 8-Hydroxymirtazapine in Plasma Across Different Animal Species Following Mirtazapine Administration
| Animal Model | 8-Hydroxymirtazapine Detection Status | Key Findings |
|---|---|---|
| Beagle Dog | Detected (High Concentrations) | Attained the highest plasma concentrations compared to mirtazapine and demethylmirtazapine. nih.gov |
| Cat | Detected | Measured along with its glucuronide metabolite. nih.gov |
| Horse | Undetected | Was not found in plasma samples after oral administration. fao.org |
| Rat | Undetected or Trace Amounts | Not detected or below quantification limits after IV and oral administration. nih.gov |
Comparative Metabolism of Mirtazapine and 8-Hydroxymirtazapine Across Animal Models
The metabolism of mirtazapine is extensive, with 8-hydroxylation, N-demethylation, and N-oxidation being the primary oxidative pathways. doi.org The comparative metabolism across animal models reveals significant differences in the prevalence of these routes, particularly the formation of 8-hydroxymirtazapine.
The stark contrast between dogs and cats, where 8-hydroxymirtazapine is a significant metabolite, and rats and horses, where it is largely absent from plasma, points to substantial interspecies differences in enzymatic activity. nih.govnih.govfao.orgnih.gov In vitro studies using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for mirtazapine's metabolism. These studies indicate that CYP2D6 is the primary catalyst for 8-hydroxylation, with CYP1A2 also contributing. researchgate.netnih.gov The variation in the expression and activity of these specific CYP enzymes across different animal species is the likely cause for the observed metabolic discrepancies.
For instance, the high levels of 8-hydroxymirtazapine in dogs suggest that their CYP2D6 and/or CYP1A2 enzyme orthologs are highly efficient at metabolizing mirtazapine via this pathway. nih.gov In contrast, the lack of detectable 8-hydroxymirtazapine in rats and horses implies that this specific metabolic pathway is either minor or the subsequent clearance of the metabolite is so rapid that it does not accumulate in the plasma. fao.orgnih.gov
Table 2: Primary Metabolic Pathways of Mirtazapine
| Metabolic Pathway | Primary Metabolite | Key Enzymes (from in vitro human studies) |
|---|---|---|
| 8-Hydroxylation | 8-Hydroxymirtazapine | CYP2D6, CYP1A2 researchgate.netnih.gov |
| N-Demethylation | Demethylmirtazapine | CYP3A4 researchgate.net |
| N-Oxidation | Mirtazapine-N-oxide | CYP3A4, CYP1A2 researchgate.netdoi.org |
Research on Metabolic Clearance and Elimination Pathways in Animal Systems
Metabolic clearance is the process of drug elimination from the body via biochemical transformation. The formation of metabolites like 8-hydroxymirtazapine is a critical step in the clearance of the parent drug, mirtazapine. These metabolites are typically more polar (water-soluble) than the parent compound, which facilitates their excretion, primarily through the kidneys.
Studies in cats with chronic kidney disease (CKD) provide further insight into the elimination pathways. These studies suggest that renal impairment may delay the clearance of mirtazapine. researchgate.net This implies that renal excretion is a significant route of elimination for mirtazapine and its metabolites. researchgate.net Therefore, the formation of 8-hydroxymirtazapine and its subsequent glucuronide conjugate in cats is an important step for preparing the compound for renal clearance. nih.gov
In rats and horses, where 8-hydroxymirtazapine is not readily detected in plasma, clearance of mirtazapine must occur predominantly through other pathways, such as N-demethylation or direct excretion of the parent drug. fao.orgnih.gov The low oral bioavailability of mirtazapine observed in rats (about 7%) also suggests extensive first-pass metabolism, though this does not lead to significant systemic exposure to the 8-hydroxy metabolite in this species. nih.gov
Advanced Research Perspectives and Methodological Advancements
Metabolomics Approaches Integrating 8-Hydroxy Mirtazapine-d3
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. In advanced research, this compound is integrated into metabolomics workflows primarily as a stable isotope-labeled internal standard. texilajournal.comclearsynth.comwisdomlib.org This approach is crucial for achieving accurate and precise quantification of the unlabeled (endogenous or administered) 8-Hydroxy Mirtazapine (B1677164) in complex biological matrices. texilajournal.comclearsynth.com
The use of deuterated standards like this compound helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. wisdomlib.org In mass spectrometry-based metabolomics, the known concentration of the deuterated standard allows for reliable quantification of the target analyte. texilajournal.comnih.gov While broad, untargeted metabolomics studies in depression research aim to identify novel biomarkers, the integration of labeled compounds like this compound is a key component of targeted and pseudotargeted metabolomics approaches that seek to quantify specific metabolic pathways. mdpi.com
By including this compound in preclinical metabolomics studies, researchers can more accurately map the metabolic fate of mirtazapine and understand how its biotransformation is influenced by various physiological and pathological states. This enhances the reliability of data when investigating the broader metabolic perturbations associated with mirtazapine administration.
Table 1: Application of this compound in Metabolomics
| Metabolomics Approach | Role of this compound | Key Advantage |
| Targeted Metabolomics | Internal Standard for Quantification | High accuracy and precision in measuring 8-Hydroxy Mirtazapine levels. |
| Pharmacometabolomics | Tracer for Metabolic Pathway Analysis | Elucidates the specific metabolic fate of mirtazapine. |
| Fluxomics | Stable Isotope Tracer | Measures the rate of formation of 8-Hydroxy Mirtazapine. |
Investigating Metabolite Interconversion and Stereoselectivity in Research Models
Mirtazapine is a chiral compound, existing as two enantiomers, R-(-)- and S-(+)-mirtazapine, which are metabolized into their respective 8-hydroxy enantiomers. nih.govnih.gov Research has shown that the metabolism of mirtazapine is stereoselective, meaning that the two enantiomers are processed differently by the body. nih.gov Preclinical and clinical studies have developed methods for the simultaneous analysis of the R-(-)- and S-(+)-enantiomers of mirtazapine and its metabolites, including 8-hydroxymirtazapine. nih.govnih.govmdpi.com
The use of this compound in research models can aid in the precise investigation of the stereoselective metabolism of mirtazapine. By using enantiomerically pure deuterated standards, researchers can accurately quantify the formation of each 8-hydroxy enantiomer from its corresponding mirtazapine enantiomer. This is critical for understanding the pharmacokinetics and pharmacodynamics of the individual enantiomers, as they may have different pharmacological activities.
While direct interconversion between the enantiomers of 8-hydroxymirtazapine is not a primary metabolic pathway, the stereoselective formation of these metabolites is a key area of investigation. For instance, preliminary data has suggested that R-(-)-mirtazapine concentrations are often higher than those of S-(+)-mirtazapine in patients. nih.gov The use of deuterated standards in preclinical models allows for a more controlled and detailed examination of these stereoselective processes.
Exploring the Impact of Genetic Polymorphisms on 8-Hydroxylation in Preclinical Settings
The formation of 8-hydroxymirtazapine is primarily catalyzed by the cytochrome P450 (CYP) enzyme CYP2D6. doi.orgcaymanchem.com Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in enzyme activity, which in turn affects the metabolism of mirtazapine. nih.govnih.gov Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov
In preclinical research settings, the impact of these genetic polymorphisms on 8-hydroxylation can be investigated using various models. This can include in vitro studies with human liver microsomes from donors with known CYP2D6 genotypes or studies using recombinant CYP2D6 enzymes. doi.org In such studies, this compound would be an invaluable tool as an internal standard for the accurate quantification of the 8-hydroxymirtazapine formed.
By using these preclinical models, researchers can systematically explore how different CYP2D6 variants affect the rate of 8-hydroxylation of mirtazapine. This can help to predict potential drug-gene interactions and to understand the variability in drug response observed in clinical practice. Preclinical data has indicated that the disposition of mirtazapine is independent of polymorphic CYP2D6 activity, though other studies have shown an impact of the CYP2D6 genotype on steady-state serum concentrations of mirtazapine enantiomers and their metabolites. nih.govnih.gov
Table 2: Influence of CYP2D6 Genotype on Mirtazapine Metabolism
| CYP2D6 Phenotype | Enzyme Activity | Expected Impact on 8-Hydroxylation |
| Poor Metabolizer (PM) | Greatly reduced or absent | Slower formation of 8-hydroxymirtazapine. |
| Intermediate Metabolizer (IM) | Decreased | Moderately slower formation of 8-hydroxymirtazapine. |
| Extensive Metabolizer (EM) | "Normal" | "Normal" rate of 8-hydroxymirtazapine formation. |
| Ultrarapid Metabolizer (UM) | Increased | Faster formation of 8-hydroxymirtazapine. |
Future Directions in Deuterated Metabolite Synthesis and Application in Research
The synthesis and application of deuterated metabolites like this compound are poised for significant advancements that will further enhance their utility in research. Future developments in synthetic organic chemistry are expected to yield more efficient and cost-effective methods for producing stable isotope-labeled compounds. mdpi.comiaea.orgmdpi.com This will make these critical research tools more accessible to a wider range of scientists.
One of the most exciting future directions is the expanding use of deuterated compounds in metabolic imaging techniques, such as deuterium (B1214612) metabolic imaging (DMI). nih.gov DMI is a non-invasive method that can map metabolic pathways in vivo. While currently focused on substrates like glucose, the principles of DMI could potentially be extended to track the metabolic fate of deuterated drugs and their metabolites in real-time within living organisms. nih.gov
Furthermore, the strategic placement of deuterium atoms within a drug molecule, known as "precision deuteration," is being explored to alter metabolic pathways. nih.gov This can be used to reduce the formation of unwanted metabolites or to enhance the formation of desired ones. While this is more related to drug development, the underlying principles of understanding and manipulating metabolism with deuterium will continue to drive research applications.
In analytical research, the demand for high-purity deuterated internal standards will continue to grow as mass spectrometry techniques become even more sensitive and are applied to increasingly complex biological questions. texilajournal.comnih.gov The development of a wider array of deuterated metabolite standards will be crucial for the continued advancement of quantitative metabolomics and pharmacokinetic studies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 8-Hydroxy Mirtazapine-d3 in biological matrices, and how are they validated?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key steps include:
- Column Selection : Use reversed-phase C18 columns to separate this compound from endogenous metabolites .
- Ionization Optimization : Electrospray ionization (ESI) in positive mode enhances detection of the protonated molecular ion ([M+H]⁺).
- Validation : Perform recovery studies using spiked biological samples (e.g., plasma, urine) to assess accuracy (85–115%) and precision (CV <15%) .
Q. How does the metabolic pathway of Mirtazapine inform the use of this compound in pharmacokinetic studies?
- Enzyme Involvement : CYP2D6 and CYP1A2 catalyze the hydroxylation of Mirtazapine to form 8-Hydroxy Mirtazapine, making the deuterated variant (d3) critical for tracking metabolic stability and enzyme kinetics .
- Study Design : Co-incubate Mirtazapine with human liver microsomes (HLMs) and quantify this compound to assess CYP isoform contributions. Use chemical inhibitors (e.g., quinidine for CYP2D6) to validate pathway specificity .
Advanced Research Questions
Q. How should researchers design experiments to mitigate interferences from co-eluting metabolites when using this compound as an internal standard?
- Chromatographic Optimization :
- Adjust gradient elution parameters to separate this compound from structurally similar metabolites (e.g., N-demethyl Mirtazapine).
- Use high-resolution mass spectrometry (HRMS) to resolve isobaric interferences .
- Cross-Validation : Compare results with alternative internal standards (e.g., 13C-labeled analogs) to confirm assay robustness .
Q. What strategies resolve contradictory data on the stability of this compound under varying storage conditions?
- Controlled Stability Studies :
- Store aliquots at −80°C, −20°C, and 4°C, and analyze degradation over time using LC-MS/MS.
- Monitor pH-sensitive degradation by testing stability in buffered vs. non-buffered matrices .
Q. What are the critical considerations for synthesizing this compound with high isotopic purity?
- Deuteration Techniques : Use deuterated reagents (e.g., D2O or CD3OD) in catalytic exchange reactions, ensuring >99% isotopic enrichment via nuclear magnetic resonance (NMR) validation .
- Purification : Employ preparative HPLC with UV detection at 254 nm to isolate the deuterated compound from non-deuterated byproducts .
Q. How can researchers leverage this compound to explore interspecies differences in Mirtazapine metabolism?
- Comparative Metabolism Assays :
- Incubate Mirtazapine with liver microsomes from humans, rats, and dogs.
- Quantify this compound formation rates to model metabolic clearance across species .
- Data Interpretation : Use Michaelis-Menten kinetics to calculate Vmax and Km, highlighting species-specific CYP activity .
Methodological Frameworks for Hypothesis Generation
Q. What frameworks assist in formulating research questions about this compound’s role in neuropharmacology?
- PICO Framework :
- Population : In vitro neuronal cell models.
- Intervention : Exposure to this compound.
- Comparison : Parent compound (Mirtazapine) vs. metabolite.
- Outcome : Changes in serotonin receptor binding affinity .
Data Presentation and Reproducibility
Q. How should contradictory findings about this compound’s pharmacokinetic parameters be reported?
- Transparent Documentation : Disclose all experimental conditions (e.g., LC-MS/MS settings, sample preparation steps) to enable replication .
- Statistical Reconciliation : Apply Bland-Altman plots to assess agreement between disparate datasets and identify systematic biases .
Q. What steps ensure reproducibility in translational studies involving this compound?
- Open Data Practices : Share raw LC-MS/MS files and NMR spectra via repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Protocol Pre-registration : Outline analytical methods and hypotheses on platforms like Open Science Framework (OSF) to reduce outcome reporting bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
